molecular formula C21H19N3O3S2 B2534519 N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-64-8

N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2534519
CAS No.: 851780-64-8
M. Wt: 425.52
InChI Key: WFPAGQCVVQWQNZ-UHFFFAOYSA-N
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Description

N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an organic compound characterized by a complex aromatic structure. It is used in various fields due to its unique chemical properties. The compound integrates phenyl and thiophene rings with a methanesulfonamide group, which imparts significant chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves multiple steps:

  • Synthesis of the Pyrazole Core: : React thiophene-2-carbonyl chloride with hydrazine to form a hydrazone intermediate. Cyclize this intermediate to form the pyrazole ring.

  • Phenyl Substitution: : Introduce phenyl groups via electrophilic aromatic substitution.

  • Methanesulfonamide Addition: : React the intermediate with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group.

Industrial Production Methods: Industrial synthesis typically involves similar steps but may use optimized conditions such as higher temperatures, pressures, and advanced catalysis to improve yield and purity. Solvent choices and recycling methods also play crucial roles in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo oxidative reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

  • Reduction: : Reductive conditions can alter the pyrazole or thiophene rings, potentially leading to ring-opening or hydrogenation.

  • Substitution: : The aromatic rings can undergo substitution reactions, particularly halogenation or nitration.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for forming sulfoxides.

  • Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) for reduction.

  • Substitution: : Halogenation using halogen sources like bromine or chlorine in the presence of Lewis acids.

Major Products:
  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced pyrazole or thiophene derivatives.

  • Substitution Products: : Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry: In organic chemistry, it serves as an intermediate for synthesizing more complex molecules. It is also used in studying reaction mechanisms due to its versatile reactive sites.

Biology: Biological applications include studying enzyme inhibition due to its sulfonamide group, which is known for inhibiting certain bacterial enzymes.

Medicine: The compound is researched for potential pharmacological properties, such as anti-inflammatory and anti-cancer activities, because of its structural similarity to other bioactive molecules.

Industry: Industrially, it finds use in the synthesis of dyes, agrochemicals, and advanced materials due to its functionalized aromatic rings.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: : The sulfonamide group interacts with enzymes, often inhibiting their function by mimicking substrate structures.

  • Signal Transduction: : Modulates signal transduction pathways involving aromatic compounds, potentially influencing cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds:

  • Sulfanilamide: : Known for its antibacterial properties but lacks the complex aromatic structure.

  • Thiophene-2-sulfonamide: : Shares the thiophene-sulfonamide structure but not the pyrazole or phenyl groups.

Uniqueness: N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the combination of its structural components, which impart a distinct set of chemical reactivities and biological activities not found in simpler analogs. This combination allows for a broad range of applications across various scientific fields.

Properties

IUPAC Name

N-[3-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-29(26,27)23-17-10-5-9-16(13-17)18-14-19(15-7-3-2-4-8-15)24(22-18)21(25)20-11-6-12-28-20/h2-13,19,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPAGQCVVQWQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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